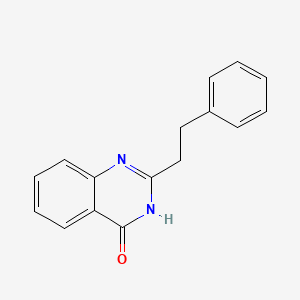

2-(2-Phenylethyl)-4-quinazolinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4765-57-5 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(2-phenylethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |

InChI Key |

AUEZMLBIHNUTTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Rational Molecular Design of 2 2 Phenylethyl 4 Quinazolinol Derivatives

Systematic Exploration of Substituent Effects on the Quinazolinol Nucleus

The quinazoline (B50416) ring is a foundational element in many biologically active compounds. nih.govresearchgate.net Modifications to this nucleus, particularly at positions 2 and 3, have been shown to significantly influence the pharmacological profile of the resulting derivatives. researchgate.netnih.gov

Research into various quinazolinone derivatives has demonstrated that the type and position of substituents on the quinazoline core are critical for their biological effects. For instance, the introduction of different functional groups can modulate activities such as antimicrobial and cytotoxic properties. nih.gov Structure-activity relationship studies have consistently highlighted that substitutions at the 2 and 3 positions of the quinazolinone ring can enhance these biological activities. nih.govresearchgate.net

Furthermore, the presence of specific substituents at other positions on the quinazoline ring, such as halogens at the 6 and 8 positions, has been found to improve antimicrobial efficacy. nih.gov The nature of the substituent at the 2-position is particularly crucial, with groups like methyl, amine, or thiol being essential for certain antimicrobial activities. nih.gov

Role of the 2-(2-Phenylethyl) Moiety in Ligand-Target Interactions

The interaction between a ligand (in this case, a 2-(2-phenylethyl)-4-quinazolinol derivative) and its target is a key determinant of its biological effect. The phenylethyl group can participate in various non-covalent interactions, such as hydrophobic interactions and van der Waals forces, which are crucial for the stability of the ligand-target complex. The specific orientation and conformation of this group within the binding site can dictate the potency and selectivity of the compound.

Design Principles for Modulating Pharmacological Profiles through Structural Modifications

The design of new, more effective therapeutic agents often relies on the principle of rational molecular design, which involves making specific structural changes to a lead compound to enhance its desired properties. mdpi.com For this compound derivatives, this involves a systematic approach to modifying their structure to modulate their pharmacological profiles.

Several key design principles have emerged from studies on quinazolinone derivatives:

Substitution at Position 3: The introduction of various heterocyclic rings at the 3-position of the quinazolinone nucleus has been a successful strategy for developing compounds with improved chemotherapeutic activity. researchgate.netresearchgate.net

Modification of the 2-Substituent: Altering the group at the 2-position can lead to significant changes in biological activity. For example, replacing the phenylethyl group with other aryl or alkyl moieties can fine-tune the compound's interaction with its target.

Introduction of Functional Groups: The addition of specific functional groups to the quinazoline ring or the phenylethyl moiety can enhance properties like solubility, bioavailability, and target affinity. For instance, the strategic placement of hydrogen bond donors and acceptors can lead to stronger binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This approach is invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are most important for a desired biological effect. nih.govbiointerfaceresearch.com

For this compound analogues, QSAR models can be developed by:

Data Set Compilation: A series of analogues with known biological activities (e.g., IC50 values) is collected. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. unc.edu

Successful QSAR models can provide valuable insights into the SAR of this compound derivatives and guide the design of new analogues with enhanced potency. nih.gov

Computational Chemistry in the Prediction of Molecular Interactions

Computational chemistry provides powerful tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode and affinity of a ligand to a receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound derivatives, docking studies can help to:

Identify the key amino acid residues in the binding site that interact with the ligand.

Visualize the binding mode and understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Rank different analogues based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of its flexibility and stability. These simulations can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy.

By combining QSAR modeling with computational chemistry techniques, researchers can gain a deeper understanding of the molecular basis of action for this compound derivatives and accelerate the discovery of new and improved therapeutic agents. nih.gov

Mechanistic Investigations of Biological Activities Mediated by 2 2 Phenylethyl 4 Quinazolinol

Identification and Characterization of Putative Molecular Targets and Pathways

The initial step in elucidating the mechanism of a bioactive compound involves identifying its molecular targets. This process can be approached through various computational and experimental strategies. Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's three-dimensional structure. Experimental approaches include affinity chromatography, where the compound is immobilized to a resin to capture its binding proteins from cell lysates, and yeast three-hybrid systems.

Despite the availability of these techniques, a thorough search of scientific databases yields no published studies that have successfully identified or characterized putative molecular targets or signaling pathways specifically for 2-(2-phenylethyl)-4-quinazolinol.

In Vitro Biochemical and Cellular Assay Systems for Target Engagement Studies

Once a putative target is identified, its interaction with the compound is validated and quantified using a variety of in vitro assays. These assays are crucial for confirming direct binding and for understanding the functional consequences of this interaction.

Enzyme Inhibition and Activation Kinetics

If the identified target is an enzyme, its functional activity is measured in the presence of varying concentrations of the compound. These assays determine whether the compound acts as an inhibitor or an activator. Key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (K_act) are determined. Further studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing enzyme kinetics in the presence of both the substrate and the compound.

No data regarding the enzymatic inhibition or activation kinetics of this compound are currently available in the scientific literature.

Receptor Binding and Ligand-Receptor Interaction Analysis

For compounds targeting receptors, binding assays are employed to measure the affinity and specificity of the interaction. Radioligand binding assays, where a radioactively labeled ligand competes with the compound for binding to the receptor, are a classic example. Modern techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide real-time kinetic data and thermodynamic parameters of the binding event.

Specific receptor binding and ligand-receptor interaction analyses for this compound have not been reported.

Cellular Pathway Modulation Assays (e.g., signaling cascades, gene expression)

To understand the downstream effects of target engagement within a cellular context, various assays are utilized. Western blotting can be used to assess changes in the phosphorylation status of key signaling proteins, indicating the activation or inhibition of specific pathways. Reporter gene assays, where the expression of a reporter gene is driven by a promoter responsive to a particular signaling pathway, provide a quantitative measure of pathway modulation. Changes in gene expression can be more broadly assessed using techniques like quantitative PCR (qPCR).

There are no published studies detailing the modulation of any cellular signaling cascades or gene expression profiles by this compound.

Phenotypic Screening and Deconvolution Strategies to Uncover Biological Effects (e.g., antimicrobial, anti-inflammatory, anticancer activities)

Phenotypic screening involves testing a compound across a wide range of cell-based models to identify any observable effects, or phenotypes, such as cell death, changes in morphology, or inhibition of microbial growth. This approach does not require prior knowledge of the compound's molecular target. If a desirable phenotype is observed, target deconvolution strategies are then employed to identify the responsible molecular target.

While the quinazolinone scaffold is known to be present in compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer activities, there is no specific information available from phenotypic screening campaigns that have included and identified this compound as an active agent.

Integrative Omics Approaches for Comprehensive Mechanistic Elucidation (e.g., transcriptomics, proteomics)

Integrative omics technologies provide a global, unbiased view of the cellular response to a compound. Transcriptomics (e.g., RNA-sequencing) reveals changes in the expression of all genes, while proteomics (e.g., mass spectrometry-based proteomics) identifies changes in the abundance and post-translational modifications of proteins. By integrating these large datasets, researchers can generate new hypotheses about the compound's mechanism of action and identify perturbed pathways.

A search of the scientific literature and public data repositories did not yield any transcriptomic or proteomic studies conducted on cells or organisms treated with this compound.

Computational and Theoretical Studies Applied to 2 2 Phenylethyl 4 Quinazolinol

Molecular Docking and Dynamics Simulations for Ligand-Protein Complexes

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 2-(2-Phenylethyl)-4-quinazolinol, docking studies are instrumental in identifying potential biological targets by virtually screening it against various protein structures. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. These scores, along with the analysis of binding modes and intermolecular interactions such as hydrogen bonds and hydrophobic contacts, help in prioritizing potential protein targets. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation would model the movement of every atom in the this compound-protein complex, providing a detailed view of its stability and the conformational changes that may occur upon binding. This technique is crucial for validating the docking results and understanding the intricate dance between the ligand and its receptor at a physiological temperature and pressure. nih.govnih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation period. nih.gov

| Parameter | Description | Significance for this compound |

| Docking Score (kcal/mol) | A measure of the binding affinity between the ligand and the protein target. | Lower scores typically indicate a more favorable binding interaction. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's active site. | Elucidates the key interactions responsible for binding. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of the ligand-protein complex. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Contribute significantly to the overall binding affinity. |

| RMSD (Å) | Root-Mean-Square Deviation, measures the average distance between the atoms of superimposed proteins. | A stable RMSD value over time in an MD simulation suggests a stable ligand-protein complex. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. nih.gov These methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, for instance, can highlight the regions of the molecule that are more likely to engage in electrostatic interactions with a biological target.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. urfu.ru A smaller energy gap suggests that the molecule is more reactive and can be more readily involved in chemical reactions, which can be a desirable trait for a drug molecule that needs to interact with its target.

| Quantum Chemical Parameter | Description | Relevance to this compound |

| Optimized Geometry | The most stable three-dimensional arrangement of the atoms in the molecule. | Provides the foundational structure for docking and other computational studies. |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Indicates the electrostatic potential and sites for polar interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and kinetic stability. urfu.ru |

Cheminformatics-Driven Analysis of Quinazolinol Chemical Space and Diversity

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds. In the context of this compound, cheminformatics tools can be used to explore the chemical space around the quinazolinol scaffold. This involves analyzing libraries of related compounds to understand structure-activity relationships (SAR). By comparing the structural features of various quinazolinone derivatives with their biological activities, it is possible to identify key pharmacophoric elements responsible for their therapeutic effects. nih.gov

This analysis helps in designing new derivatives of this compound with potentially improved properties. For instance, modifications to the phenylethyl side chain or substitutions on the quinazolinone ring could be systematically explored in silico to predict their impact on activity and selectivity.

In Silico Prediction of Compound-Target Affinities and Selectivity

Building upon molecular docking and cheminformatics, more advanced in silico methods can predict the binding affinities and selectivity of this compound for various biological targets. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov

For this compound, a QSAR model could be developed using a dataset of quinazolinone derivatives with known activities against a specific target. This model could then be used to predict the activity of novel, untested derivatives, thereby guiding synthetic efforts towards more potent and selective compounds. The selectivity of the compound for its intended target over other proteins is a critical factor in minimizing off-target effects. nih.gov

Predictive Modeling of Pharmacokinetic Parameters (e.g., absorption, distribution, metabolism)

The therapeutic potential of a compound is not solely determined by its interaction with a biological target but also by its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are widely used to predict these properties for drug candidates like this compound. actascientific.com

These predictive models can estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and susceptibility to metabolism by cytochrome P450 enzymes. actascientific.com Early prediction of these properties is crucial for identifying potential liabilities and for optimizing the compound's structure to achieve a desirable pharmacokinetic profile. For example, the SwissADME online tool can be used to predict a range of physicochemical and pharmacokinetic parameters. mdpi.com

| Pharmacokinetic Parameter | Description | Predicted Value for this compound (Illustrative) |

| Gastrointestinal (GI) Absorption | The extent to which the compound is absorbed from the gut into the bloodstream. | High |

| Blood-Brain Barrier (BBB) Permeation | The ability of the compound to cross the blood-brain barrier and enter the central nervous system. | No |

| CYP450 Inhibition | The potential of the compound to inhibit key metabolic enzymes. | Inhibitor of CYP2C9 |

| Lipinski's Rule of Five | A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Yes (0 violations) |

| Bioavailability Score | An overall score that predicts the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 0.55 |

Future Perspectives and Emerging Research Directions for 2 2 Phenylethyl 4 Quinazolinol

Development of Advanced Synthetic Methodologies for Structurally Complex Quinazolinol Derivatives

The future development of 2-(2-Phenylethyl)-4-quinazolinol and its analogs hinges on the evolution of synthetic chemistry beyond traditional methods. The focus is shifting towards creating structurally complex and diverse quinazolinone libraries with greater efficiency, cost-effectiveness, and environmental sustainability.

Green Chemistry Approaches: Modern synthetic strategies are increasingly incorporating the principles of green chemistry to reduce environmental impact. For quinazolinone synthesis, this includes the use of alternative energy sources and eco-friendly solvents. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for quinazolinone derivatives. elsevierpure.comnih.gov Similarly, the use of deep eutectic solvents (DES), ionic liquids, and water as reaction media is gaining traction, minimizing the need for volatile and toxic organic solvents. elsevierpure.comnih.govmdpi.comnih.gov

Advanced Catalysis: Catalysis is at the heart of modern organic synthesis, enabling the construction of complex molecules with high precision.

Metal Catalysis: Transition metals like palladium and copper are instrumental in forming new bonds, and their use in quinazolinone synthesis is well-documented. nih.gov Research is ongoing to develop more efficient and recyclable metal catalysts, including nanocatalysts, which offer high surface area and enhanced reactivity. youtube.com

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful, metal-free alternative. researchgate.net Catalysts like triethanolamine (B1662121) and p-toluenesulfonic acid (p-TSA) have been employed in multi-component reactions to build the quinazolinone core under milder conditions. researchgate.net

Photocatalysis: Light-driven reactions offer a green and efficient way to synthesize complex molecules, and photocatalytic methods are being explored for quinazolinone synthesis. nih.gov

Novel Reaction Strategies: The assembly of the quinazolinone scaffold is being reimagined through innovative reaction designs. One-pot and multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are particularly valuable. elsevierpure.comnih.gov These methods reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of diverse molecules. For instance, a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde can efficiently produce a variety of quinazolinone derivatives. researchgate.net Such strategies could be adapted to synthesize complex derivatives of this compound by varying the starting materials.

Furthermore, chemists are developing methods to create more intricate architectures, such as 2,3-fused quinazolinones, which have enhanced rigidity and planarity that can be beneficial for biological activity. nih.gov These advanced methodologies will be crucial for synthesizing novel analogs of this compound with tailored properties.

| Synthetic Approach | Key Features | Examples of Application |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, non-toxic solvent alternative. | One-pot synthesis of quinazolinone derivatives. elsevierpure.com |

| Multi-Component Reactions | High efficiency, atom economy, rapid library generation. | Triethanolamine-catalyzed one-pot synthesis from isatoic anhydride. researchgate.net |

| Nanocatalysis | High catalytic activity, selectivity, and recyclability. | Use of magnetic nanoparticles for catalyst recovery and reuse. youtube.com |

Exploration of Polypharmacology and Multi-Target Directed Ligand Design

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. The traditional "one drug, one target" paradigm is frequently insufficient to address this complexity. This has given rise to the concept of polypharmacology, where a single chemical entity is designed to modulate multiple biological targets simultaneously. These agents, known as Multi-Target Directed Ligands (MTDLs), offer potential advantages in terms of enhanced efficacy, lower risk of drug resistance, and improved patient compliance over combination therapies. nih.govnih.govnih.gov The quinazolinone scaffold is a premier platform for developing such MTDLs.

MTDLs in Oncology: In cancer therapy, quinazolinone derivatives have been extensively developed as dual or multi-target inhibitors. By modifying the core structure of a compound like this compound, it is conceivable to design new molecules that inhibit key proteins involved in tumor growth and survival.

Kinase Inhibition: Many quinazoline-based drugs are kinase inhibitors. MTDLs have been designed to dually inhibit the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), tackling both tumor cell proliferation and angiogenesis (the formation of new blood vessels that feed the tumor). researchgate.net

Epigenetic and Proliferation Targets: Other strategies involve combining EGFR inhibition with the inhibition of histone deacetylases (HDAC), enzymes that play a crucial role in gene expression. nih.gov Dual inhibitors of EGFR and tubulin polymerization, which disrupts cell division, have also been developed from the quinazolinone scaffold. mdpi.comresearchgate.net

MTDLs in Neurodegenerative Diseases: The multifaceted nature of neurodegenerative conditions like Alzheimer's disease makes them ideal for an MTDL approach. Quinazolinone-based hybrids are being explored to concurrently address different aspects of the disease pathology. elsevierpure.com

Cholinesterase and Amyloid Inhibition: Derivatives have been designed to inhibit both acetylcholinesterase (AChE), which increases levels of a key neurotransmitter, and the aggregation of amyloid-β (Aβ) protein, a hallmark of Alzheimer's. elsevierpure.com

Cholinesterase and MAO Inhibition: Other MTDLs combine cholinesterase inhibition with the inhibition of monoamine oxidase (MAO), an enzyme involved in oxidative stress in the brain. researchgate.net

The design of these MTDLs often involves a molecular hybridization strategy, where the quinazolinone core is linked to another pharmacophore known to interact with a second target. nih.gov The future for this compound in this context lies in using its core structure as a starting point for rational design, adding functional groups that enable it to engage with multiple, disease-relevant targets.

| Dual-Target Quinazolinone Class | Targeted Pathways | Therapeutic Area |

| EGFR/VEGFR Inhibitors | Cell Proliferation & Angiogenesis | Oncology |

| EGFR/HDAC Inhibitors | Cell Proliferation & Gene Expression | Oncology |

| EGFR/Tubulin Inhibitors | Cell Proliferation & Cell Division | Oncology |

| AChE/BChE & Aβ Aggregation Inhibitors | Neurotransmission & Plaque Formation | Alzheimer's Disease |

Integration of Artificial Intelligence and Machine Learning in Quinazolinol Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govyoutube.com For a scaffold like quinazolinone, these computational tools offer a powerful means to navigate the vast chemical space and design molecules with enhanced potency and desirable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For quinazolinone derivatives, 2D, 3D, and even 4D-QSAR models have been developed to predict their activity against various targets. elsevierpure.comnih.govnih.gov These models use molecular descriptors (physicochemical, topological, etc.) to predict the efficacy of novel, not-yet-synthesized compounds, thereby guiding chemists to focus on the most promising structures. mdpi.comnih.gov For example, a QSAR model could predict how modifications to the phenylethyl group of this compound might affect its activity.

In Silico Screening and Molecular Docking: Virtual screening allows researchers to computationally test vast libraries of compounds against a specific biological target. Molecular docking is a key part of this process, simulating how a molecule like this compound would bind to the active site of a target protein. nih.gov This technique has been widely applied to quinazolinones to identify potential inhibitors for targets such as PARP-1 (involved in DNA repair) and STAT3 (a transcription factor), researchgate.net as well as various kinases and enzymes. nih.govresearchgate.netmdpi.com Docking studies provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding, guiding the optimization of the ligand.

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties. AI and ML models can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound before it is even synthesized. nih.govmdpi.com This in silico ADMET prediction allows for the early elimination of candidates that are likely to be toxic or metabolically unstable, saving significant time and resources.

Generative AI for Novel Compound Design: An emerging frontier is the use of generative AI models, similar to those that create text or images, to design entirely new molecules. deepdyve.com These models can be trained on known chemical structures and their activities to generate novel quinazolinone derivatives that are predicted to be highly active and possess favorable drug-like properties, moving beyond simple modification of existing templates.

| Computational Method | Application in Quinazolinone Research | Potential Outcome for this compound |

| QSAR | Predict anticancer and anticonvulsant activity. nih.govnih.gov | Guide structural modifications to enhance potency. |

| Molecular Docking | Identify binding modes in targets like PARP-1, AKT1, EGFR. nih.govresearchgate.netresearchgate.net | Predict potential biological targets and optimize binding affinity. |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes over time. researchgate.net | Confirm the stability of the binding pose within a target. |

| ADMET Prediction | Evaluate drug-likeness and potential toxicity in silico. nih.govmdpi.com | Prioritize derivatives with favorable pharmacokinetic profiles. |

Investigation of Novel Biological Applications Beyond Current Research Frontiers

While the quinazolinone scaffold is well-known for its anticancer and antimicrobial properties, future research is poised to uncover its therapeutic potential in a wider range of diseases. By exploring new biological targets and mechanisms, derivatives of this compound could be repurposed or redesigned for novel applications.

Antiviral Agents: The need for broad-spectrum antiviral drugs is a global health priority. Quinazolinone derivatives are emerging as promising candidates. mdpi.comnih.govresearchgate.net Research has demonstrated their activity against a variety of viruses, including:

Plant Viruses: Activity against the Tobacco Mosaic Virus (TMV) has been reported. elsevierpure.com

Human Viruses: Derivatives have shown efficacy against adenovirus, herpes simplex virus-1 (HSV-1), coxsackievirus, and SARS-CoV-2. researchgate.net The mechanism against SARS-CoV-2 was identified as the inhibition of the papain-like protease (PLpro), a viral enzyme essential for replication. researchgate.net

Cardiovascular Diseases: Certain quinazolinone derivatives have shown potential in treating cardiovascular conditions. google.com Studies have identified compounds with hypotensive (blood pressure-lowering) effects, with some acting as direct vasodilators. nih.govmdpi.com This opens an avenue for developing new antihypertensive agents from this chemical class.

Neurodegenerative and CNS Disorders: Beyond Alzheimer's disease, the ability of many quinazolinone derivatives to cross the blood-brain barrier makes them attractive for other central nervous system (CNS) disorders. researchgate.net Their established anticonvulsant activity is a key example. nih.gov Further exploration could reveal utility in conditions like Parkinson's disease, Huntington's disease, or anxiety disorders by targeting relevant CNS receptors and enzymes.

Metabolic Diseases: The potential of quinazolinones in metabolic diseases is an underexplored but promising area. Initial research has pointed towards an anti-diabetic effect through the inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This suggests that derivatives of this compound could be investigated as potential treatments for type 2 diabetes.

Other Emerging Areas:

Anti-tuberculosis: With the rise of multidrug-resistant tuberculosis, new therapeutic agents are urgently needed. Quinazolinone benzoates have been identified as promising leads against Mycobacterium tuberculosis. researchgate.net

Antifungal: A novel antifungal mechanism has been discovered where quinazoline (B50416) derivatives inhibit the splicing of fungal group II introns, a process essential for fungal viability but absent in humans, suggesting a highly selective mode of action. mdpi.com

Anti-malarial: The quinazolinone core is a known pharmacophore for anti-malarial activity, a field that constantly requires new drugs due to resistance. mdpi.comdeepdyve.com

| Emerging Application | Biological Target / Mechanism | Potential Disease Indication |

| Antiviral | Papain-like Protease (PLpro) Inhibition | COVID-19, other viral infections researchgate.net |

| Cardiovascular | Vasodilation | Hypertension nih.govmdpi.com |

| Anti-diabetic | Alpha-glucosidase Inhibition | Type 2 Diabetes nih.gov |

| Antifungal | Fungal Group II Intron Splicing Inhibition | Fungal Infections mdpi.com |

| Anti-tuberculosis | Undisclosed targets in M. tuberculosis | Tuberculosis researchgate.net |

Innovations in Drug Delivery Systems for Enhanced Therapeutic Efficacy

A significant challenge for many heterocyclic compounds, including quinazolinone derivatives, is poor aqueous solubility and bioavailability, which can limit their clinical effectiveness. rsc.org Innovations in drug delivery systems aim to overcome these limitations by encapsulating the active compound in a carrier that can improve its stability, solubility, and delivery to the target site.

Nanoparticle-Based Delivery: Nanotechnology offers a powerful platform for advanced drug delivery. Various types of nanoparticles can be used to encapsulate quinazolinone derivatives:

Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and are well-suited for delivering lipophilic (fat-soluble) drugs like many quinazolinones. A study using SLNs made from carnauba wax to deliver a quinazolinone derivative showed significantly improved anticancer activity and an enhanced ability to overcome drug resistance in cancer cells. elsevierpure.com

Polymeric Nanoparticles: These are formed from biocompatible and biodegradable polymers. researchgate.netmdpi.com They can be engineered to provide controlled, sustained release of the encapsulated drug, which can reduce dosing frequency and minimize side effects. nih.gov The surface of these nanoparticles can also be functionalized with targeting ligands to direct them to specific cells or tissues.

Silver Nanoparticles (AgNPs): For antimicrobial applications, functionalizing silver nanoparticles with quinazolinone derivatives has been shown to enhance their antibacterial effect without increasing toxicity to human cells. researchgate.net

Lipid-Based Carriers: Liposomes and nanostructured lipid carriers (NLCs) are other effective systems for delivering hydrophobic drugs. nih.govnih.gov These carriers mimic biological membranes and can fuse with cells to deliver their payload directly into the cytoplasm. They are known to improve the pharmacokinetic profile of encapsulated drugs.

Benefits of Advanced Drug Delivery:

Improved Solubility and Bioavailability: Encapsulating a poorly soluble drug in a nanoparticle can protect it from degradation in the body and allow it to be administered more effectively. rsc.org

Controlled and Sustained Release: The carrier can be designed to release the drug slowly over time, maintaining a therapeutic concentration in the blood for longer periods. mdpi.com

Targeted Delivery: By attaching specific molecules (e.g., antibodies, peptides) to the surface of the nanocarrier, the drug can be directed specifically to cancer cells or other diseased tissues, increasing efficacy and reducing side effects on healthy tissues. nih.gov

Overcoming Drug Resistance: Nanocarriers can help bypass mechanisms that cancer cells use to pump drugs out, thereby resensitizing them to the therapeutic agent. elsevierpure.com

The application of these innovative delivery systems to this compound could significantly enhance its therapeutic potential, allowing for lower effective doses and a better safety profile across its various potential applications.

| Drug Delivery System | Carrier Material | Demonstrated Benefit for Quinazolinones |

| Solid Lipid Nanoparticles (SLNs) | Carnauba Wax, Lecithin | Improved anticancer efficacy, overcoming drug resistance. elsevierpure.com |

| Silver Nanoparticles (AgNPs) | Silver | Enhanced antibacterial activity. researchgate.net |

| Polymeric Nanoparticles | PLA, PLGA, etc. | Potential for controlled release and targeted delivery. nih.govmdpi.com |

| Liposomes / NLCs | Phospholipids, Solid & Liquid Lipids | Potential to improve solubility and bioavailability. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Phenylethyl)-4-quinazolinol, and which analytical techniques are critical for confirming its structure?

- Synthetic Routes : Multi-step synthesis typically involves condensation reactions between substituted quinazolinone precursors and phenylethylamine derivatives. Key steps include:

- Cyclization under reflux using solvents like acetonitrile or ethanol .

- Use of catalysts such as cesium fluoride (CsF) to improve reaction efficiency .

- Analytical Techniques :

- Thin-Layer Chromatography (TLC) for real-time reaction monitoring .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly for the quinazolinol and phenylethyl moieties .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. How should researchers initially screen the biological activity of this compound?

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .

- Receptor Binding Studies :

- Aryl Hydrocarbon Receptor (AhR) Activation : Luciferase reporter assays in HepG2 or HaCaT cells, comparing activity to known agonists like TCDD .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of this compound in multi-step syntheses?

- Variables to Test :

- Solvent Polarity : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for cyclization efficiency .

- Catalyst Loading : Screen CsF (1–5 equiv.) or alternative bases (K₂CO₃, DBU) .

- Temperature : Optimize reflux conditions (80–120°C) to balance reaction rate and byproduct formation .

- Data Table :

| Solvent | Catalyst (equiv.) | Temp. (°C) | Yield (%) |

|---|---|---|---|

| AcCN | CsF (3) | 25 | 62 |

| EtOH | K₂CO₃ (2) | 80 | 45 |

| DMF | DBU (1.5) | 120 | 78 |

Q. What methodological strategies resolve contradictions in reported pharmacological data for this compound?

- Comparative Assays : Replicate studies across multiple cell lines (e.g., cancer vs. non-cancer) to assess context-dependent activity .

- Metabolomic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity, especially in hepatic microsome models .

- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across independent labs to rule out batch-specific impurities .

Q. How can computational and experimental approaches elucidate the compound’s interaction with the aryl hydrocarbon receptor (AhR)?

- Molecular Docking : Perform in silico docking using AhR ligand-binding domain structures (PDB: 1XLS) to predict binding poses .

- Mutagenesis Studies : Replace key residues (e.g., Phe318, Ala375) in AhR to identify critical interaction sites .

- Competitive Binding Assays : Use radiolabeled TCDD to measure displacement by this compound .

Key Methodological Considerations

- Synthesis Reproducibility : Document solvent purity, moisture levels, and inert atmosphere conditions to minimize variability .

- Biological Assay Design : Include positive/negative controls (e.g., AhR antagonist CH223191) to validate assay robustness .

- Data Validation : Cross-reference spectroscopic data (NMR, HRMS) with PubChem or peer-reviewed datasets to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.